molecular formula C8H11ClN2O B11908746 5-Butoxy-3-chloropyridazine CAS No. 1346698-32-5

5-Butoxy-3-chloropyridazine

Cat. No.: B11908746
CAS No.: 1346698-32-5
M. Wt: 186.64 g/mol
InChI Key: ZBNBPUVSSFFNIE-UHFFFAOYSA-N
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Description

5-Butoxy-3-chloropyridazine is an organic compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2 of a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butoxy-3-chloropyridazine typically involves the reaction of 3-chloropyridazine with butanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the butoxy group. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Butoxy-3-chloropyridazine undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at position 3 can be replaced by various nucleophiles, leading to the formation of different derivatives.

    Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium alkoxides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Various substituted pyridazine derivatives.

    Oxidation: Aldehydes, carboxylic acids, and ketones.

    Reduction: Dihydropyridazine derivatives.

Scientific Research Applications

5-Butoxy-3-chloropyridazine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Butoxy-3-chloropyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    3-Chloropyridazine: Lacks the butoxy group, making it less hydrophobic and potentially less active in certain applications.

    5-Butoxy-2-chloropyridazine: Similar structure but with the chlorine atom at a different position, leading to different chemical properties and reactivity.

    5-Butoxy-3-bromopyridazine: Contains a bromine atom instead of chlorine, which can affect its reactivity and biological activity.

Uniqueness

5-Butoxy-3-chloropyridazine is unique due to the specific positioning of the butoxy and chlorine groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

1346698-32-5

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

5-butoxy-3-chloropyridazine

InChI

InChI=1S/C8H11ClN2O/c1-2-3-4-12-7-5-8(9)11-10-6-7/h5-6H,2-4H2,1H3

InChI Key

ZBNBPUVSSFFNIE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=NN=C1)Cl

Origin of Product

United States

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